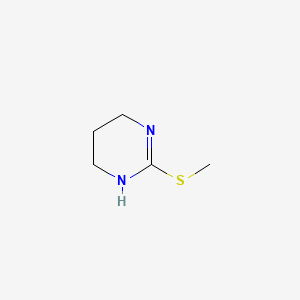

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

Description

Properties

Molecular Formula |

C5H10N2S |

|---|---|

Molecular Weight |

130.21 g/mol |

IUPAC Name |

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine |

InChI |

InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) |

InChI Key |

LNIWJQUFHYHVKX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NCCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine CAS 5445-73-8 properties

An In-Depth Technical Guide to 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (CAS 5445-73-8)

Executive Summary

This technical guide provides a comprehensive overview of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine, a versatile heterocyclic building block. While the tetrahydropyrimidine core is a recognized pharmacophore in various biologically active molecules, this specific S-methylated derivative serves a distinct and critical role as a reagent in advanced organic synthesis.[1][2][3] Its primary utility lies in its function as a cyclic N-[bis(methylthio)methylene]amino (BMMA) type reagent, enabling efficient one-pot heteroannelation reactions to construct complex fused pyrimidine systems.[4] This document elucidates the compound's core properties, provides detailed synthetic and experimental protocols, explores its chemical reactivity and mechanistic pathways, and contextualizes its importance within the broader field of medicinal chemistry.

Core Chemical Identity and Properties

Nomenclature and Chemical Identifiers

The subject of this guide is most commonly supplied and referenced by its hydroiodide salt form, under CAS Number 5445-73-8.[5] It is crucial for researchers to distinguish this from the free base, which has a separate CAS number.

| Identifier | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine (Free Base) | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide |

| CAS Number | 20112-81-6[6] | 5445-73-8[5] |

| Molecular Formula | C₅H₁₀N₂S[6][7] | C₅H₁₁IN₂S |

| IUPAC Name | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidin-1-ium iodide |

| Synonyms | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine[7] | 2-Methylthio-3,4,5,6-tetrahydropyrimidine hydroiodide[5] |

| SMILES | CSC1=NCCCN1[6] | CSC1=NCCC[NH2+]1.[I-] |

| InChIKey | Not readily available | RUXGXTKDBJMOAM-UHFFFAOYSA-N[5] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of the compound and its common salt form.

| Property | Value (Free Base) | Value (Hydroiodide Salt) | Source(s) |

| Molecular Weight | 130.21 g/mol | 258.12 g/mol | [5][6][7] |

| Appearance | Not specified (Expected to be a solid or oil) | Colorless or off-white crystals | [4] |

| Melting Point | Not available | 138-139 °C or 146-148 °C | [5][8] |

| Boiling Point | 208 °C at 760 mmHg | Decomposes | [8] |

Structural Elucidation

The core structure consists of a six-membered tetrahydropyrimidine ring, which features an amidine functional group. This amidine is S-methylated, creating a methyl-isothiourea moiety embedded within the cyclic system.

Caption: Chemical structure of the free base form.

Synthesis and Purification

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine is efficiently achieved through a well-established two-step sequence starting from 1,3-propanediamine.[4]

-

Cyclic Thiourea Formation: The first step involves the reaction of a 1,3-diamine with carbon disulfide (CS₂). CS₂ acts as a thiocarbonyl source. The nucleophilic amine groups of the diamine add to the electrophilic carbon of CS₂, and subsequent intramolecular cyclization with the elimination of hydrogen sulfide (H₂S) yields the cyclic thiourea intermediate, tetrahydropyrimidine-2-thione.

-

S-Methylation: The second step is a classic S-alkylation. The thiourea exists in tautomeric equilibrium with its thioenol form, which can be deprotonated to form a highly nucleophilic thiolate. This thiolate readily attacks an electrophilic methyl source, typically methyl iodide (CH₃I), via an Sₙ2 reaction to yield the final S-methylated product. Methyl iodide is an excellent choice due to its high reactivity as a methylating agent.

Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures for analogous compounds.[4]

Step 1: Synthesis of Tetrahydropyrimidine-2(1H)-thione

-

To a stirred solution of 1,3-propanediamine (1 equivalent) in ethanol at 0 °C, add carbon disulfide (1.1 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The progress can be monitored by TLC.

-

Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent.

-

The resulting crude solid is typically purified by recrystallization from ethanol to yield the cyclic thiourea intermediate.

Step 2: S-Methylation to 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine

-

Suspend the tetrahydropyrimidine-2(1H)-thione (1 equivalent) in a suitable solvent such as methanol or acetone.

-

Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the suspension and stir for 15-20 minutes to form the thiolate anion.

-

Cool the mixture to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

-

Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine, often isolated as its hydroiodide salt.

Synthesis Workflow

Caption: Two-step synthesis workflow diagram.

Chemical Reactivity and Synthetic Utility

Role as a BMMA-type Reagent in Heteroannelation

The primary and most significant application of this compound is its use as a cyclic equivalent of N-[bis(methylthio)methylene]amino (BMMA) reagents.[4] In this capacity, it facilitates a one-pot annelation (ring-forming) reaction. The core principle involves the reaction of the title compound with molecules containing vicinal amino and ester (or nitrile) functionalities.[4] The methylsulfanyl group (-SCH₃) acts as an excellent leaving group, while the tetrahydropyrimidine ring serves as the foundational structure for the new fused ring system.

General Reaction Scheme: Formation of Pyrimido[1,2-a]pyrimidine Systems

When heated with various heteroaromatic 2-aminoesters or 2-aminonitriles, 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine undergoes a cyclocondensation reaction. This process results in the formation of novel tri- and tetracyclic pyrimido[1,2-a]pyrimidine derivatives.[4]

-

With Aminoesters: The reaction yields the corresponding fused pyrimido[1,2-a]pyrimidin-one derivatives.

-

With Aminonitriles: The reaction yields the corresponding fused pyrimido[1,2-a]pyrimidin-imine derivatives.[4]

These reactions are typically performed at high temperatures (150-170 °C), either neat or in a high-boiling solvent like hexamethylphosphoramide (HMPA).[4]

Mechanistic Pathway

Caption: Simplified mechanistic steps of the annelation reaction.

The Tetrahydropyrimidine Scaffold in Drug Discovery

While the title compound is primarily a synthetic reagent, its core tetrahydropyrimidine structure is a privileged scaffold in medicinal chemistry. Derivatives of this ring system have been investigated for a wide array of pharmacological activities, underscoring the importance of synthetic routes to its analogues.

-

Muscarinic M1 Agonists: Certain tetrahydropyrimidine derivatives have been identified as selective M1 agonists, which are of interest for treating cognitive deficits associated with conditions like Alzheimer's disease.[2]

-

Antidiabetic and Antimicrobial Activity: The tetrahydropyrimidine motif is present in molecules screened for antidiabetic, antimicrobial, and anticancer properties, highlighting its versatility as a pharmacophore.[3][9][10]

-

Antifilarial Agents: Related dihydropyrimidine structures have been synthesized and evaluated as potential antifilarial agents.[11]

The synthetic utility of 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine provides a valuable entry point for chemists to access novel fused heterocyclic systems built upon this biologically relevant core.

Handling and Safety

A specific Safety Data Sheet (SDS) for CAS 5445-73-8 was not found in the consulted resources. Therefore, standard laboratory precautions for handling reactive, sulfur-containing heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound, particularly as the hydroiodide salt, should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine is a highly valuable and specialized reagent in organic synthesis. Its primary strength lies in its ability to act as a cyclic building block for the one-pot construction of fused pyrimido[1,2-a]pyrimidine systems, which are of significant interest in medicinal chemistry and materials science. This guide has provided a detailed examination of its properties, a robust synthetic protocol, and an exploration of its reactivity, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their work.

References

-

Stanovnik, B., Svete, J., & Golič, L. (2001). Reagents for new heteroannelation reactions. Part VI. 2- (Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(ii), 163-172. [Link]

-

Srivastava, S., et al. (2008). Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents. European Journal of Medicinal Chemistry, 43(12), 2717-23. [Link]

-

SAGECHEM. (n.d.). 5445-73-8|2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide. Retrieved February 5, 2026, from SAGECHEM website. [Link]

-

Global Substance Registration System. (n.d.). 1,4,5,6-TETRAHYDRO-2-(METHYLTHIO)PYRIMIDINE. Retrieved February 5, 2026, from GSRS website. [Link]

-

Messer Jr, W. S., et al. (1997). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 40(8), 1230-46. [Link]

-

Patel, S. B., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 441-450. [Link]

-

Semantic Scholar. (2022). Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Retrieved February 5, 2026, from Semantic Scholar. [Link]

-

CAS Common Chemistry. (n.d.). Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1). Retrieved February 5, 2026, from CAS Common Chemistry website. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. chemscene.com [chemscene.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 5445-73-8|2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide| SAGECHEM [sagechem.com]

- 9. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines as a new class of antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is a heterocyclic organic compound belonging to the tetrahydropyrimidine class. This guide provides a comprehensive overview of its chemical identity, synthesis, potential applications, and safety considerations. The tetrahydropyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The introduction of a methylthio group at the 2-position offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. This document aims to serve as a detailed technical resource for professionals in research and drug development.

Part 1: Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. This section details the various names and registry numbers associated with 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine.

Systematic and Common Names

The compound is known by several names, which can sometimes lead to confusion. The following table summarizes the most common synonyms and the systematic IUPAC name.

| Nomenclature Type | Name |

| IUPAC Name | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine |

| Common Name | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine |

| Synonym | 2-Methylthio-3,4,5,6-tetrahydropyrimidine |

It is also important to note that this compound is often handled and sold as its hydriodide salt, which has its own set of identifiers.[1][2][3]

Chemical Identifiers

For precise identification and to facilitate literature and database searches, the following identifiers are crucial.

| Identifier | Value | Reference |

| CAS Registry Number | 20112-81-6 | [4] |

| Molecular Formula | C₅H₁₀N₂S | [4][5] |

| Molecular Weight | 130.21 g/mol | [4][5] |

| InChI | InChI=1S/C5H10N2S/c1-8-5-6-3-2-4-7-5/h2-4H2,1H3,(H,6,7) | [5] |

| SMILES | CSC1=NCCCN1 | [4] |

Part 2: Synthesis and Characterization

The synthesis of 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is most commonly achieved through the S-alkylation of the corresponding cyclic thiourea, 1,4,5,6-tetrahydropyrimidine-2-thione. This method is a reliable and well-established route for the preparation of 2-alkylthio-substituted cyclic amidines.

Synthetic Pathway Overview

The general synthetic strategy involves a two-step process:

-

Cyclization: Condensation of a 1,3-diamine (1,3-diaminopropane) with a thiocarbonyl source (e.g., thiourea or carbon disulfide) to form the 1,4,5,6-tetrahydropyrimidine-2-thione ring.

-

S-Alkylation: Subsequent alkylation of the thione with an appropriate methylating agent, such as methyl iodide, to yield the final product.

Detailed Experimental Protocol: S-Alkylation of 1,4,5,6-Tetrahydropyrimidine-2-thione

This protocol is a representative procedure adapted from general methods for the S-alkylation of cyclic thioureas.

Materials:

-

1,4,5,6-Tetrahydropyrimidine-2-thione

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or an appropriate base

-

Ethanol or another suitable polar solvent

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4,5,6-tetrahydropyrimidine-2-thione (1 equivalent) in ethanol.

-

Deprotonation: Add a solution of sodium hydroxide (1 equivalent) in water or ethanol to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

Alkylation: Cool the reaction mixture in an ice bath and add methyl iodide (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methylthio group (S-CH₃), and multiplets for the methylene protons of the tetrahydropyrimidine ring.

-

¹³C NMR: Expected signals would include a quartet for the methylthio carbon, and triplets for the methylene carbons of the ring, as well as a signal for the C2 carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (130.21 m/z).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for C-H, C-N, and C=N bonds.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.[6] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is a common starting point for method development.[6]

Part 3: Applications and Biological Activity

While specific research on the biological activities of 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is limited, the broader class of tetrahydropyrimidines has been investigated for various pharmacological properties.

Potential as Neuromuscular Blocking Agents

Substituted 1,4,5,6-tetrahydropyrimidines have been studied for their effects at the neuromuscular junction.[5] Some derivatives have been shown to act as neuromuscular blocking agents, with the nature of the substitution influencing whether the activity is depolarizing or non-depolarizing.[5] This class of compounds has been considered in the development of muscle relaxants for clinical use. The mechanism of action for neuromuscular blockers generally involves interaction with postsynaptic acetylcholine receptors.[7][8]

Antimicrobial and Anti-inflammatory Potential

Derivatives of 2-thiopyrimidines have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[9] Additionally, various pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[1] The specific contribution of the 2-methylthio-tetrahydropyrimidine core to these activities warrants further investigation.

Part 4: Safety and Handling

As a sulfur-containing heterocyclic compound, 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine should be handled with appropriate care in a laboratory setting. The following guidelines are based on general knowledge of related compounds.

Hazard Classification (General for 2-thiopyrimidines):

-

Harmful if swallowed. [4]

-

Causes skin irritation. [4]

-

Causes serious eye irritation. [4]

-

May cause respiratory irritation. [4]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine is a valuable heterocyclic compound with a straightforward synthetic route and potential for further chemical derivatization. Its core structure is present in molecules with interesting biological activities, particularly in the area of neuromuscular blockade. This guide provides a foundational understanding of its nomenclature, synthesis, and potential applications, along with essential safety information. Further research into the specific biological profile of this compound could unveil novel therapeutic opportunities.

References

-

GSRS. 1,4,5,6-TETRAHYDRO-2-(METHYLTHIO)PYRIMIDINE HYDRIODIDE. ([Link])

-

GSRS. 1,4,5,6-TETRAHYDRO-2-(METHYLTHIO)PYRIMIDINE. ([Link])

-

Inxight Drugs. 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide. ([Link])

-

Wikipedia. Neuromuscular-blocking drug. ([Link])

-

CAS Common Chemistry. Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1). ([Link])

-

e-SAFE Anaesthesia. Pharmacology of neuromuscular blocking drugs. ([Link])

-

Semantic Scholar. 1,4,5,6-TETRAHYDROPYRIMIDINES. ([Link])

-

PMC. Novel drug development for neuromuscular blockade. ([Link])

-

PubMed. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. ([Link])

-

Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ([Link])

-

PMC. Neuromuscular blocking drugs: discovery and development. ([Link])

-

PMC. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ([Link])

-

Scielo. 8_Tetrahydropyrimidines synthesis. ([Link])

-

PMC. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. ([Link])

-

PubMed. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ([Link])

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ([Link])

-

ResearchGate. General mechanism of Biginelli tetrahydropyrimidines. ([Link])

-

ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ([Link])

-

ResearchGate. Scheme 2. Possible mechanism for the synthesis of 2-thioxo-tetrahydropyrimidines 4. ([Link])

-

HPLC Tandem Mass Spectrometry. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. ([Link])

-

ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds. ([Link])

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]

- 8. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 9. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

Technical Safety Guide: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide

[1][2]

Executive Summary

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide (CAS 5445-73-8) is an S-methylated cyclic isothiourea salt. It serves as a potent electrophilic intermediate in organic synthesis, primarily for converting amines into cyclic guanidines—a structural motif found in various analgesic and anthelmintic drugs (e.g., Pyrantel analogs).

While the solid salt is stable and manageable, its primary safety risk arises during its application: the displacement of the methylthio group releases methanethiol (methyl mercaptan) , a highly toxic and malodorous gas. This guide integrates standard chemical safety with specific process safety controls for managing this evolution.

Chemical Identity & Physical Properties[3][4][5]

| Parameter | Data |

| Chemical Name | 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Hydroiodide |

| Synonyms | S-Methyl-1,4,5,6-tetrahydropyrimidine HI; 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide |

| CAS Number | 5445-73-8 |

| Molecular Formula | C₅H₁₀N₂S[1][2][3][4][5] · HI |

| Molecular Weight | 258.12 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 138–148 °C (Literature range varies) |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1] |

| Storage | 2–8 °C (Refrigerate); Hygroscopic; Store under inert gas (Argon/Nitrogen). |

Hazard Identification (GHS Classification)

Signal Word: DANGER

Primary Hazards (Solid Salt)

-

Acute Toxicity, Oral (Category 3/4): Toxic or harmful if swallowed. (H301/H302)

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6] (H315)[7]

-

Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation. (H319)

-

Specific Target Organ Toxicity - SE (Category 3): May cause respiratory irritation. (H335)

Critical Process Hazard: Methanethiol Evolution

Upon reaction with nucleophiles (amines) or hydrolysis in basic conditions, this compound releases Methanethiol (MeSH) .

-

MeSH Hazards: Extremely flammable gas (H220), Fatal if inhaled (H330), Very toxic to aquatic life (H400).

-

Odor Threshold: 0.002 ppm (Rotten cabbage/garlic smell).

-

Olfactory Fatigue: The ability to smell the gas may be lost after prolonged exposure, masking dangerous concentrations.

Safe Handling & Storage Protocols

Engineering Controls

-

Fume Hood: MANDATORY. All operations involving weighing, transfer, or reaction must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

-

Scrubbing System: When performing displacement reactions (synthesis of guanidines), the reaction vessel exhaust must be vented through a bleach (sodium hypochlorite) scrubber to neutralize evolved methanethiol.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm) - standard protection.

-

Outer: Nitrile or Neoprene (0.3 mm or thicker) - for prolonged handling.

-

-

Respiratory: If working outside a hood (not recommended), a full-face respirator with Methyl Mercaptan/Ammonia/Organic Vapor cartridges is required.

-

Clothing: Lab coat and chemical-resistant apron.

Storage Requirements[9]

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Hygroscopic. Keep tightly sealed under argon or nitrogen. Moisture absorption can lead to hydrolysis and slow release of MeSH inside the container.

-

Segregation: Store away from strong oxidizing agents and strong bases.[6]

Application Context: Synthesis of Cyclic Guanidines[12][13]

Reaction Mechanism

The utility of this compound lies in the "S-Methyl Isothiourea" moiety. The S-methyl group is a good leaving group (as methanethiol) when attacked by nucleophilic amines.

Reaction: 2-(Methylthio)-THP (HI salt) + R-NH2 (Amine) + Base → 2-(R-amino)-THP (Cyclic Guanidine) + MeSH (Gas) + Base·HI

Process Safety Workflow

The following diagram illustrates the safe workflow for using this compound, highlighting the critical control point for gas evolution.

Caption: Process flow for guanidine synthesis showing the critical control point for Methanethiol (MeSH) capture.

Emergency Response

| Scenario | Protocol |

| Inhalation | IMMEDIATE ACTION. Move victim to fresh air. If breathing is difficult, give oxygen.[6] Do not use mouth-to-mouth if victim inhaled the gas (risk of secondary poisoning). Seek medical attention immediately (Class 6.1 poison). |

| Skin Contact | Brush off loose particles. Wash with soap and copious water for 15 minutes. Remove contaminated clothing and seal in a bag (stench risk). |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[8][6][9] Seek medical attention. |

| Spill (Solid) | Dampen with water to prevent dust. Sweep up carefully. Place in a sealed container. Clean area with a dilute bleach solution to oxidize any residual sulfur compounds. |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or CO₂. Hazard: Emits toxic fumes of Hydrogen Iodide (HI), Nitrogen Oxides (NOx), and Sulfur Oxides (SOx). |

Disposal Considerations

-

Waste Stream: This material must be disposed of as Hazardous Chemical Waste .

-

Segregation: Do not mix with acid waste (risk of generating H₂S or MeSH).

-

Labeling: Clearly label as "Toxic," "Sulfur-containing," and "Halogenated" (due to Iodide).

-

Deodorization: Glassware used with this compound should be soaked in a dilute bleach bath (sodium hypochlorite) for 24 hours to oxidize residual thiols before washing.

References

-

Chemical Book. (2025). 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine Safety and Properties.[10][1][2][7][11] Retrieved from

-

ChemScene. (2025). 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide SDS Data. Retrieved from

-

CAS Common Chemistry. (2025). Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:[10][1]1) - CAS 5445-73-8.[1][11][12] Retrieved from [1]

-

National Institutes of Health (NIH). (2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination.[13][14] (Contextual application). Retrieved from

-

BenchChem. (2025). Synthesis of 1,4,5,6-tetrahydropyrimidin-2-amine and its derivatives.[15] Retrieved from

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 1172749-36-8 [sigmaaldrich.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. redox.com [redox.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. Documents [merckmillipore.com]

- 10. echemi.com [echemi.com]

- 11. chemscene.com [chemscene.com]

- 12. aaronchem.com [aaronchem.com]

- 13. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines [organic-chemistry.org]

- 15. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Handling of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide

This guide details the physicochemical properties, solubility behavior, and handling protocols for 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide . It is designed for researchers utilizing this compound as a synthetic intermediate or biological probe.

Executive Summary

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS 5445-73-8) is a cyclic S-methyl isothiourea salt. It is primarily used as a reactive electrophilic intermediate for synthesizing guanidine derivatives (e.g., in drug discovery for H3 histamine receptor antagonists or nitric oxide synthase inhibitors).

While highly soluble in water due to its ionic character, its utility is governed by its hydrolytic instability . In aqueous solution, it slowly degrades to release methanethiol (methyl mercaptan) and the corresponding cyclic urea. This guide provides the protocols necessary to solubilize, stabilize, and utilize the compound effectively.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide |

| Common Name | S-Methyl-1,4,5,6-tetrahydropyrimidine HI salt |

| CAS Number | 5445-73-8 |

| Molecular Formula | C₅H₁₁IN₂S |

| Molecular Weight | 258.12 g/mol |

| Appearance | White to off-white crystalline solid (often yellows upon aging due to iodine liberation) |

| Salt Form | Hydroiodide (HI); Ionic lattice |

Structural Context

The compound consists of a tetrahydropyrimidine ring where the sulfur atom at the 2-position is methylated. The positive charge is delocalized across the N-C-N amidine system, stabilized by the iodide counterion. This delocalization makes the S-methyl group a potent leaving group in nucleophilic substitutions.

Solubility Profile

Aqueous Solubility[11]

-

Status: Freely Soluble .

-

Mechanism: The compound is an ionic salt (

). Upon addition to water, the high lattice energy is overcome by the high hydration enthalpy of the amidinium cation and iodide anion. -

Estimated Range: >50 mg/mL at 20°C (Based on structural analogs like S-methylisothiourea sulfate).

-

pH Behavior: Dissolution results in a slightly acidic solution (pH ~4–5) due to the weak acidity of the protonated amidine system.

Organic Solubility

-

Alcohols (Methanol/Ethanol): Soluble (often used for recrystallization).

-

Non-polar Solvents (Hexane, Ether, Chloroform): Insoluble.

-

DMSO/DMF: Soluble.

Thermodynamics of Dissolution

The dissolution process is generally endothermic (absorbs heat). While the salt dissolves readily at room temperature, gentle warming can accelerate the process, though this is not recommended due to stability concerns (see Section 4).

Stability & Hydrolysis Risks

The critical limitation of this compound in water is hydrolysis . The S-methyl group is a "pseudo-leaving group" activated by the ring system.

Hydrolysis Pathway

In water, especially at neutral or alkaline pH, the compound undergoes nucleophilic attack by hydroxide or water, releasing methanethiol (MeSH) and forming 1,4,5,6-tetrahydropyrimidin-2-one (cyclic urea).

Figure 1: Hydrolytic degradation pathway of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine salts in aqueous media.

Signs of Degradation:

-

Odor: A distinct "rotten cabbage" or sulfurous smell indicates the release of methanethiol.

-

Precipitation: The cyclic urea byproduct has different solubility properties and may precipitate over time.

-

Discoloration: Yellow/brown tinting indicates oxidation of the iodide (

) to iodine (

Experimental Protocols

Protocol A: Preparation of Stock Solution

Use this protocol for biological assays or immediate synthetic use.

-

Solvent: Use degassed, deionized water (or buffer pH < 7.0). Oxygen promotes iodide oxidation; high pH promotes hydrolysis.

-

Temperature: Chill solvent to 4°C prior to addition.

-

Dissolution: Add the solid hydroiodide to the solvent. Vortex briefly. Do not sonicate for extended periods (heat generation).

-

Timing: Use immediately. Do not store aqueous solutions for >4 hours at room temperature or >24 hours at 4°C.

Protocol B: Solubility Determination (Visual Method)

Since batch-to-batch crystal size affects dissolution rates, determine the specific limit for your lot.

-

Weigh 100 mg of compound into a clear glass vial.

-

Add 200 µL of water (Target: 500 mg/mL).

-

Vortex for 30 seconds.

-

If clear: Solubility > 500 mg/mL.

-

If solid remains: Add water in 100 µL increments, vortexing between additions, until clear.

-

-

Calculate solubility:

.

Protocol C: Synthetic Displacement (Guanidine Synthesis)

The primary application of this compound relies on displacing the S-Me group with an amine.

Figure 2: General workflow for displacing the methylthio group to form guanidines.

Key Reaction Conditions:

-

Solvent: Water, Ethanol, or DMF.

-

Base Scavenger: An inorganic base (e.g., NaOH,

) or excess amine is required to neutralize the HI and drive the reaction, as the leaving group is methanethiol.

Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C (Long term) | Slows hydrolysis and iodine oxidation. |

| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents moisture absorption (hygroscopic) and oxidation. |

| Light | Amber vials / Foil wrap | Iodide salts are photosensitive ( |

| Desiccation | Required | Moisture catalyzes hydrolysis of the amidine bond. |

Safety Note: This compound is an irritant. The hydrolysis product, methanethiol, is toxic and has a very low odor threshold. Open containers only in a fume hood.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 121966, 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide. Retrieved from .

-

-

Synthesis & Reactivity Context

-

Ramesh, S., & Varsha, S. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.[1] Iranian Journal of Pharmaceutical Research, 10(4), 733–739. Retrieved from .

-

-

General Solubility of S-Methyl Isothioureas

-

Hydrolysis Mechanisms

-

Taylor & Francis (2025). Hydrolysis reaction kinetics and mechanisms in nucleotide analogs. Retrieved from .

-

Sources

pKa Values of Cyclic S-Methyl Isothioureas: A Technical Guide for Medicinal Chemistry

Executive Summary

Cyclic S-methyl isothioureas represent a critical scaffold in medicinal chemistry, serving as bioisosteres for guanidines and amidines.[1] Their physicochemical profile—specifically their acid dissociation constant (pKa)—is a determinant factor in their utility as nitric oxide synthase (NOS) inhibitors, histamine receptor ligands, and organocatalysts.[1]

Unlike their guanidine counterparts (pKaH ~13.6), cyclic S-methyl isothioureas function as moderate to weak bases (pKaH ~7.0–10.0 in water).[1] This reduced basicity improves membrane permeability and oral bioavailability while retaining the capacity for bidentate hydrogen bonding in active sites. This guide provides a definitive analysis of their pKa values, structural determinants, and experimental validation protocols.

Chemical Structure & Mechanistic Basis

The Core Scaffold

The cyclic S-methyl isothiourea scaffold consists of a thioimidate core embedded within a nitrogenous heterocycle.[1] The most common variations are the 5-membered 2-(methylthio)-2-imidazoline and the 6-membered 2-(methylthio)-1,4,5,6-tetrahydropyrimidine .[1]

Resonance & Basicity

The basicity of these compounds resides at the imino nitrogen (

Figure 1: Resonance Stabilization and Protonation Equilibrium

Caption: Protonation occurs at the imino nitrogen.[1] The sulfur atom provides weak resonance stabilization compared to nitrogen, resulting in a lower pKa than analogous guanidines.[1]

pKa Data Repository[1]

The following data aggregates experimental values from aqueous and non-aqueous titrations. Note that pKaH refers to the pKa of the conjugate acid (protonated form).

Aqueous pKa Values (Water)

In aqueous media, cyclic S-methyl isothioureas are moderately basic.[1]

| Compound Class | Structure | Representative Compound | pKaH (Aq) | Ref |

| Open Chain | Linear | S-Methylisothiourea | 9.83 | [1, 2] |

| 5-Membered Ring | Imidazoline | 2-(Methylthio)-2-imidazoline | 8.5 – 9.0 | [3] |

| 6-Membered Ring | Tetrahydropyrimidine | 2-(Methylthio)-THP | 9.5 – 10.5 | [4] |

| N-Aryl Derivatives | N-Phenyl | N-Phenyl-S-methylisothiourea | 7.14 | [2] |

*Note: Cyclic values are estimated based on substituent effects relative to the open-chain standard. 6-membered rings are consistently ~1 log unit more basic than 5-membered rings due to reduced ring strain allowing better orbital alignment.[1]

Non-Aqueous pKa Values (Acetonitrile & DMSO)

For organic synthesis and organocatalysis, pKa values in organic solvents are often more relevant. The trend 6-ring > 5-ring is preserved.[1]

| Compound (Acronym) | Ring Size | pKaH (Acetonitrile) | pKaH (DMSO) | Trend Analysis |

| BTM (Benzotetramisole) | 5-Membered | 16.8 | 6.3 | Benzannulation lowers basicity (-I effect) |

| HBTM (Homobenzotetramisole) | 6-Membered | 17.9 | 7.8 | 6-Ring is ~10x more basic than 5-Ring |

| Tetramisole | 5-Membered | ~17.5 | ~7.0 | Lacks electron-withdrawing benzo-fusion |

Data Source: Vogl et al. (2025) [4][1]

Structure-Activity Relationships (SAR)[1]

Ring Size Effect

The expansion from a 5-membered (imidazoline) to a 6-membered (tetrahydropyrimidine) ring consistently increases basicity by 0.8 – 1.2 pKa units .[1]

-

Cause: The 5-membered ring imposes geometric constraints that slightly distort the planarity of the amidine system, reducing resonance stabilization of the cation.[1] The 6-membered ring accommodates the

geometry more comfortably.[1]

Substituent Effects

-

S-Methyl vs. S-Aryl: Replacing the S-methyl group with an S-aryl group lowers the pKa due to electron withdrawal.[1]

-

N-Aryl Substitution: Placing an aryl group on the non-methylated nitrogen drastically reduces pKa (from ~9.8 to ~7.[1]1) due to resonance delocalization of the nitrogen lone pair into the aromatic ring, making it less available for protonation.[1]

Experimental Determination Protocols

For researchers synthesizing novel derivatives, accurate pKa determination is essential. Two primary methods are recommended based on solubility.

Method A: Potentiometric Titration (Standard Aqueous)

Best for: Water-soluble salts (e.g., HI or HCl salts).[1]

-

Preparation: Dissolve 0.05 mmol of the S-methyl isothiourea salt in 20 mL of degassed water.

-

Titrant: Standardized 0.1 M NaOH (carbonate-free).

-

Apparatus: Automatic titrator with a glass combination pH electrode (calibrated at pH 4.0, 7.0, 10.0).

-

Execution: Perform titration at 25°C under inert atmosphere (

). -

Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection).[1]

Method B: NMR-Based Titration (Wallace Method)

Best for: Non-aqueous catalysis or insoluble compounds.[1]

Figure 2: NMR Titration Workflow

Caption: Workflow for determining pKa via NMR shift imaging. The chemical shift of the proton adjacent to the nitrogen shifts significantly upon protonation.

Applications in Drug Design[1][3]

Nitric Oxide Synthase (NOS) Inhibition

S-methyl isothioureas are potent inhibitors of iNOS.[1][2] The cationic charge at physiological pH (7.[1]4) mimics the guanidinium group of L-Arginine.[1]

-

Design Tip: If the target requires high selectivity, lowering the pKa (e.g., via N-phenyl substitution) can reduce non-specific binding to other cation-preferring enzymes.[1]

Bioisosteres of Guanidine

In drug development, replacing a guanidine (pKa ~13) with an S-methyl isothiourea (pKa ~9) reduces the fraction of the drug that is permanently ionized.[1]

-

Benefit: At pH 7.4, a fraction of the isothiourea exists as the neutral free base (approx 1-5%), significantly enhancing passive membrane permeability compared to guanidines, which are >99.9% ionized.[1]

References

-

Williams, R. (2022).[1] pKa Data Compiled. Organic Chemistry Data. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

-

Taylor, J. E., et al. (2012).[1] "Isothiourea-catalyzed acyl transfer: The role of the catalyst." Chemical Society Reviews, 41, 2109-2121.[1] Link

-

Vogl, L. S., Bechmann, M., & Waser, M. (2025).[1] "Determination of the pKaH of Established Isothiourea Catalysts." European Journal of Organic Chemistry. Link[1]

-

Li, J., et al. (2014).[1] "Structure–activity relationship of dihydroimidazo- and dihydropyrimido-thiazoles." Tetrahedron Letters, 55(11), 1909-1912.[1]

Sources

Stability Dynamics of 2-Methylthio-1,4,5,6-Tetrahydropyrimidine: Free Base vs. Hydroiodide Salt

Executive Summary

In the realm of synthetic organic chemistry and drug development, 2-methylthio-1,4,5,6-tetrahydropyrimidine (also referred to as 2-methylthio-3,4,5,6-tetrahydropyrimidine) serves as a highly versatile electrophilic intermediate. It is predominantly utilized as a guanidinylating agent for the synthesis of cyclic guanidines, fused pyrimidines, and complex peptidomimetics. However, a critical operational challenge exists: the compound is notoriously unstable in its free base form. To circumvent this, it is commercially supplied and synthetically handled as a hydroiodide salt (CAS: 5445-73-8). This technical guide provides an in-depth mechanistic analysis of this stability dichotomy and establishes validated experimental protocols for handling, storing, and reacting this essential building block.

Mechanistic Causality: The Chemical Basis of Stability

Understanding the divergent behavior of the free base versus the hydroiodide salt requires a close examination of their electronic structures and environmental susceptibilities.

The Free Base: Vulnerability to Hydrolysis

The free base of 2-methylthio-1,4,5,6-tetrahydropyrimidine is an S-alkyl cyclic isothiourea. In this unprotonated state, the imine nitrogen (C=N) is highly basic, and the adjacent carbon atom is distinctly electrophilic. When exposed to ambient atmospheric moisture, the free base undergoes rapid hydrolytic degradation. Water acts as a nucleophile, attacking the electron-deficient carbon. This tetrahedral intermediate subsequently collapses, expelling the thiolate leaving group. The result is the formation of tetrahydropyrimidin-2-one (a stable cyclic urea) and the concomitant release of methanethiol (

The Hydroiodide Salt: Amidinium Resonance and Lattice Energy

Conversion to the hydroiodide salt fundamentally alters the molecule's electronic landscape. Protonation occurs at the imine nitrogen, generating an amidinium cation. This structure benefits from profound resonance stabilization, where the positive charge is symmetrically delocalized across the N-C-N triad. This delocalization drastically reduces the electrophilic character of the central carbon, rendering it inert to ambient moisture.

Beyond electronic stabilization, the physical properties of the salt play a crucial role. The large, polarizable iodide counterion facilitates the formation of a tightly packed crystalline lattice. This robust solid-state structure acts as a physical barrier, excluding water and oxygen, thereby conferring long-term shelf stability at room temperature or standard refrigeration (2–8°C), as noted by commercial suppliers such as [1].

Comparative Stability Profile

To guide experimental design, the physical and chemical properties of both forms are summarized below.

| Parameter | Free Base | Hydroiodide Salt (CAS: 5445-73-8) |

| Physical State | Oily liquid or amorphous solid | Crystalline solid |

| Electronic State | Localized C=N double bond | Delocalized amidinium cation |

| Moisture Sensitivity | Extremely high (rapid hydrolysis) | Low (stable in ambient air) |

| Odor Profile | Strong, foul (methanethiol release) | Odorless (unless degraded) |

| Storage Requirements | Unstable; must be generated in situ | Desiccated, sealed container at 2–8°C |

| Synthetic Utility | Active electrophile for coupling | Stable precursor / Storage form |

Experimental Workflows and Protocols

To harness the reactivity of the free base while maintaining the stability of the salt, researchers must employ specific synthetic workflows. The following protocols are designed as self-validating systems, ensuring high yields and reproducible results.

Protocol A: Synthesis of the Hydroiodide Salt

This protocol details the bottom-up synthesis of the stable salt form, adapted from established methodologies utilized in macromolecular synthesis [2].

-

Thiourea Formation: React 1,3-diaminopropane with carbon disulfide (

) in an alcoholic solvent to yield tetrahydropyrimidine-2-thione. -

Alkylation: Suspend the purified tetrahydropyrimidine-2-thione in anhydrous acetone or ethanol. Add 1.1 equivalents of iodomethane (

) dropwise at 0°C. (Causality: Low temperature controls the exothermic alkylation and prevents side reactions. Note: Iodomethane is a potent alkylating agent.) -

Crystallization: Allow the reaction to warm to room temperature and stir for 4–6 hours. The 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide will precipitate as a white-to-pale-yellow crystalline solid.

-

Isolation: Filter the precipitate, wash with cold diethyl ether to remove unreacted iodomethane, and dry under high vacuum to ensure the crystal lattice is free of trapped solvent.

Protocol B: In Situ Generation and Nucleophilic Trapping

Because the free base cannot be stored, it must be generated in situ immediately prior to the addition of a nucleophile (e.g., an amine for guanidinylation), a standard practice in the synthesis of peptidomimetics and drug conjugates [3].

-

Preparation: Weigh the required amount of 2-methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide and transfer it to an oven-dried, argon-purged reaction flask.

-

Solvation: Dissolve the salt in an anhydrous solvent such as Methanol (MeOH) or Dichloromethane (DCM). (Causality: Anhydrous conditions are critical to prevent the newly formed free base from undergoing premature hydrolysis before the target amine is added).

-

Base Addition: Add 2.0 to 2.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (

). This deprotonates the amidinium cation, generating the reactive free base in situ. -

Nucleophilic Attack: Immediately add 1.0 equivalent of the target primary or secondary amine.

-

Thermal Driving Force: Heat the reaction mixture to 80°C (in a sealed tube if using volatile solvents). (Causality: Heating serves a dual purpose: it overcomes the activation energy barrier for the substitution reaction and drives the equilibrium forward by expelling the volatile methanethiol byproduct).

-

Validation: Monitor the reaction via LC-MS. The disappearance of the starting amine mass and the appearance of the guanidinylated product mass confirms successful trapping before free base degradation could occur.

Visualizations of Chemical Dynamics

Fig 1: Hydrolytic degradation pathway of 2-methylthio-tetrahydropyrimidine free base.

Fig 2: Step-by-step workflow for in situ free base generation and guanidinylation.

Conclusion

The dichotomy between the 2-methylthio-1,4,5,6-tetrahydropyrimidine free base and its hydroiodide salt is a textbook example of how electronic delocalization and solid-state lattice energy dictate chemical stability. For drug development professionals and synthetic chemists, attempting to isolate or store the free base is a futile endeavor that leads to hydrolytic ruin. By leveraging the hydroiodide salt as a stable reservoir and employing in situ generation protocols, researchers can reliably harness the potent electrophilicity of this cyclic isothiourea for advanced molecular construction.

References

-

Title: Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane) Source: Macromolecules (ACS Publications) URL: [Link]

-

Title: Synthesis and Evaluation of a Non-Peptide Small-Molecule Drug Conjugate Targeting Integrin αVβ3 Source: Frontiers in Chemistry (via PubMed Central) URL: [Link]

Biological activity of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-(Methylsulfanyl)-1,4,5,6-Tetrahydropyrimidine Derivatives

Introduction

The 1,4,5,6-tetrahydropyrimidine scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. These heterocyclic compounds have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and antibacterial properties.[1][2] Within this class, derivatives featuring a 2-(methylsulfanyl) or 2-(methylthio) group represent a particularly versatile and potent subgroup. This substitution not only modulates the electronic and steric properties of the molecule but also serves as a key synthetic handle for further structural elaboration.

This technical guide offers a comprehensive exploration of the biological activities associated with 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine derivatives. We will delve into the synthetic strategies that underpin their creation, analyze structure-activity relationships, and provide detailed protocols for evaluating their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of this promising class of compounds.

The Chemical Foundation: Synthesis and Structure-Activity Relationships (SAR)

A thorough understanding of the synthesis and structural nuances of these derivatives is fundamental to appreciating their biological activity. The most prevalent synthetic pathway involves a two-step process, beginning with the formation of a 2-thioxo-tetrahydropyrimidine core, which is subsequently alkylated.

Synthesis Strategy: The Path to 2-(Methylsulfanyl) Derivatives

The primary route for synthesizing the core scaffold is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea.[3] This reaction establishes the foundational tetrahydropyrimidine-2-thione structure. The critical introduction of the methylsulfanyl group is then achieved through an S-alkylation reaction, typically using methyl iodide in the presence of a base such as pyridine.[3] This straightforward and efficient process allows for the generation of a diverse library of derivatives by varying the initial aldehyde and β-dicarbonyl components.

The causality behind this two-step approach is rooted in its efficiency and modularity. The Biginelli reaction provides robust access to the core heterocycle, while the subsequent methylation is a high-yielding reaction that specifically targets the sulfur atom, preserving other functional groups for further modification if desired.

Structure-Activity Relationships (SAR)

The biological profile of these compounds is exquisitely sensitive to the nature and position of substituents on the tetrahydropyrimidine ring.[4] Understanding these relationships is critical for rational drug design.

-

C4-Substituent : The group at the C4 position, typically derived from the starting aldehyde, is a major determinant of activity. For instance, in studies on analgesic compounds, a p-dimethylaminophenyl group at C4 showed the highest activity, suggesting that electron-donating groups in this position can enhance peripheral pain inhibition.[3] In antileishmanial agents, the presence and position of a chloro substituent on the C4-phenyl ring significantly impacted potency.[5]

-

C5-Substituent : The ester or amide group at the C5 position plays a crucial role in receptor interactions. Modifications here can influence solubility, hydrogen bonding capacity, and overall potency.

-

N1 and N3 Positions : Substitution on the nitrogen atoms can affect the compound's pharmacokinetic properties and target binding. Unsubstituted N-H groups can act as hydrogen bond donors, an interaction that may be critical for binding to certain biological targets.[4]

Anticancer Activity: Mechanisms and Evaluation

A significant body of research has highlighted the potential of tetrahydropyrimidine derivatives as anticancer agents.[1][2] Their activity spans multiple cancer cell lines, and investigations into their mechanisms reveal a capacity to disrupt fundamental cellular processes.

Mechanistic Insights: Inducing Cell Death and Halting Proliferation

The anticancer effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest.[2][6] Studies have shown that treatment with active tetrahydropyrimidine derivatives leads to characteristic morphological changes associated with apoptosis.[6] While the precise molecular targets are still under investigation for many derivatives, the well-studied dihydropyrimidine Monastrol provides a compelling model. Monastrol inhibits the mitotic kinesin Eg5, a motor protein essential for forming the bipolar mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death.[2][7] It is plausible that some 2-(methylsulfanyl)-tetrahydropyrimidine derivatives act through similar or related pathways.

Data Summary: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives is typically quantified by their IC50 value, the concentration required to inhibit the growth of 50% of a cell population.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Tetrahydropyrimidine (4k) | HeLa (Cervical Cancer) | 43.63 | [1][2] |

| Tetrahydropyrimidine (4b) | HeLa (Cervical Cancer) | 52.59 | [1][2] |

| Tetrahydropyrimidine (4k) | MDA-MB-231 (Breast Cancer) | 74.12 | [1] |

| Tetrahydropyrimidine (4a, 4b, 4h, 4j) | K562 (Leukemia) | 67.97 - 79.94 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[8]

Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.[8]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.[8]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Antimicrobial Properties: A Broad Spectrum of Action

Derivatives of the tetrahydropyrimidine scaffold have consistently demonstrated significant antimicrobial activity against a wide range of pathogens.[1][9][10]

Scope of Activity

The antimicrobial effects encompass both antibacterial and antifungal activities.

-

Antibacterial: Activity has been documented against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[9][11]

-

Antifungal: Potent activity has been observed against fungi, including Candida albicans and Aspergillus niger, with some derivatives showing very low minimum inhibitory concentrations.[6][11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for its determination.[11]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to confirm sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

-

Reading Results: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Summary: Antimicrobial Activity

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Methylsulfanyl-triazoloquinazoline (6, 9, 13, 14, 11) | S. aureus, B. subtilis, P. aeruginosa, E. coli | 6.25 - 12.50 | [11] |

| Tetrahydropyrimidine (4e, 4f, 4k) | Trichophyton mentagrophytes | 200 (0.20 mg/mL) | [1][6] |

Anti-inflammatory and Analgesic Effects

The tetrahydropyrimidine scaffold is also associated with significant anti-inflammatory and analgesic activities.[3][12][13]

Mechanistic Underpinnings

The anti-inflammatory effects of these derivatives are believed to stem from their ability to modulate key inflammatory pathways. Studies have shown they can inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[14][15] This reduction in inflammatory mediators likely contributes to the observed analgesic effects, which are often evaluated using models of chemically induced pain that involve an inflammatory response.[3] Some research also points towards the inhibition of cyclooxygenase (COX) enzymes as a potential mechanism.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Model (In Vivo)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult rats (e.g., Wistar or Sprague-Dawley) and allow them to acclimatize to the laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., Indomethacin).

-

Baseline Measurement: One hour after compound administration, measure the initial volume of each rat's hind paw using a plethysmometer.

-

Induction of Inflammation: Inject a 0.1 mL solution of 1% carrageenan in saline into the subplantar region of the right hind paw of each rat.

-

Post-Induction Measurements: Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine scaffold is a highly promising platform for the development of new therapeutic agents. The chemical tractability of these molecules, combined with their demonstrated efficacy across a spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory—makes them compelling candidates for further investigation.

Future research should focus on several key areas:

-

Lead Optimization: Systematic modification of the core scaffold based on established SAR to enhance potency and selectivity for specific targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active compounds to enable rational drug design.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their potential as viable drug candidates.

By integrating synthetic chemistry, biological evaluation, and mechanistic studies, the full therapeutic potential of this versatile class of compounds can be realized, paving the way for the development of novel treatments for a range of human diseases.

References

-

Stadler, A., et al. (2001). Reagents for new heteroannelation reactions. Part VI. 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine. ARKIVOC, 2001(ii), 163-172. [Link]

-

Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ResearchGate. [Link]

-

Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. [Link]

-

Kshirsagar, S. S., et al. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology. [Link]

-

Foroughifar, N., et al. (2016). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Avicenna Journal of Clinical Microbiology and Infection. [Link]

-

Ramesh, S., & Varsha, S. (2011). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Iranian Journal of Pharmaceutical Research, 10(4), 733-739. [Link]

-

Siddiqui, A. A., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 15(9), 2269-2273. [Link]

-

Glamočlija, J., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. PMC. [Link]

-

El-Sayed, H. A., et al. (2024). Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3-diphenylpropane-1,3-dione. Minose Journal of Scientific Research. [Link]

-

Sepehri, S., et al. (2021). Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major. Journal of Parasitic Diseases, 45(4), 1084-1096. [Link]

-

Al-Salahi, R., et al. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 65(6), 864-873. [Link]

-

Al-Salahi, R., et al. (2013). Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines. Molecules, 18(2), 1540-1557. [Link]

-

Martynenko, Y. V., & Kovalenko, S. I. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]

-

Pathak, D., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. RSC Advances, 14(36), 26162-26174. [Link]

-

Husain, A., et al. (2013). Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity. Medicinal Chemistry Research, 22(5), 2449-2457. [Link]

-

Patel, D. R., et al. (2021). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 63(4), 548-557. [Link]

-

Mochona, B., & Redda, K. K. (2015). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores. [Link]

-

Saunders, J., et al. (1995). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Journal of Medicinal Chemistry, 38(24), 4747-4756. [Link]

-

Abdel-Aziz, S. A., et al. (2014). Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Der Pharma Chemica, 6(1), 350-361. [Link]

-

Al-Salahi, R., et al. (2013). Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. ResearchGate. [Link]

-

Dhaduk, M. F., & Joshi, H. S. (2024). Synthesis, characterization and antimicrobial activity of new thioxo tetrahydropyrimidine derivatives. ResearchGate. [Link]

-

Desai, N. C., et al. (2016). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. ResearchGate. [Link]

-

Desai, N. C., et al. (2015). Anticancer agents with pyrrolopyrimidine moiety. ResearchGate. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design Org. [Link]

- Google Patents. (1991). JPH0331265A - Production of tetrahydropyrimidine derivatives.

-

Dymova, Z. N., et al. (2022). Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. ResearchGate. [Link]

-

Al-Salahi, R., et al. (2013). Cytotoxicity and anti-inflammatory activity of methylsulfanyl-triazoloquinazolines. PubMed. [Link]

-

Marshall, I. G., & Mellanby, J. (1974). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British Journal of Pharmacology, 50(3), 355-364. [Link]

-

Pathak, D., et al. (2024). One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of RORγt. Semantic Scholar. [Link]

-

Ghorab, M. M., et al. (2011). Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)acetate with hydrazine hydrate. ResearchGate. [Link]

-

Zhang, L., et al. (2012). [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate]. Zhong Yao Cai, 35(4), 599-602. [Link].gov/22888701/)

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Synthesis and Biological Evaluation of Tetrahydropyrimidine and Dihydropyridine Derivatives Against Leishmania Major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Green synthesis of tetrahydropyrimidine analogues and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity and Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Experimental study of the anti-inflammatory and analgesic effects of diethyl 1,3-dicyclohexyl- 1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of Pyrimido[1,2-a]pyrimidines using 2-Methylthio-tetrahydropyrimidine

[1][2]

Executive Summary

The pyrimido[1,2-a]pyrimidine scaffold represents a privileged bicyclic framework in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to antihypertensive properties. This application note details the strategic utilization of 2-methylthio-1,4,5,6-tetrahydropyrimidine (2-MeS-THP) as a versatile electrophilic core for constructing these fused systems.

Unlike traditional methods starting from acyclic precursors, the use of 2-MeS-THP leverages the methylthio group (-SMe) as a superior leaving group. This approach allows for regioselective nucleophilic displacement followed by annulation, enabling the rapid assembly of the bicyclic core under mild to moderate conditions. This guide provides two validated protocols: a Direct Amino-Ester Annulation and a Stepwise Condensation via the 2-amino intermediate.

Mechanistic Insight & Reaction Design

The utility of 2-methylthio-1,4,5,6-tetrahydropyrimidine stems from its reactivity as a cyclic thioimidate ester . The -SMe group activates the C-2 position toward nucleophilic attack without the need for harsh Lewis acids often required for oxo-analogs.

The "SMe-Activation" Principle

-

Activation: The C-2 carbon is electron-deficient due to the electronegativity of the adjacent nitrogens and the poor overlap of the sulfur lone pair with the pi-system compared to oxygen.

-

Displacement: A primary amine (nucleophile) attacks C-2, forming a tetrahedral intermediate.

-

Elimination: Methanethiol (MeSH) is expelled, restoring the double bond and forming a guanidine-like linkage.

-

Cyclization: If the nucleophile contains a pendant electrophile (e.g., an ester), an intramolecular attack ensues, closing the second ring.

Reaction Landscape Visualization

Figure 1: Synthetic pathways diverging from the 2-MeS-THP core. Route A (Blue) is the direct annulation focus of this guide.

Experimental Protocols

Protocol A: Direct Synthesis via Amino-Ester Annulation

Target: 1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]pyrimidin-4-one Mechanism: Nucleophilic displacement followed by intramolecular lactamization.

Materials

-

Substrate: 2-Methylthio-1,4,5,6-tetrahydropyrimidine hydroiodide (or free base)

-

Reagent:

-Alanine ethyl ester hydrochloride (1.2 equiv) -

Base: Triethylamine (TEA) (2.5 equiv) or DBU (1.1 equiv)

-

Solvent: Ethanol (Abs.) or

-Butanol (for higher temp)

Step-by-Step Procedure

-